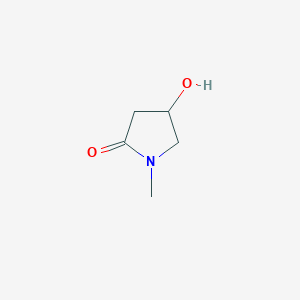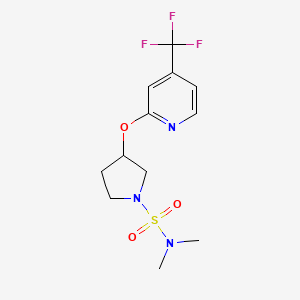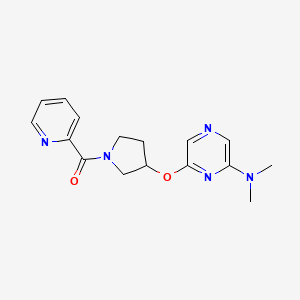
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It’s important to note that the synthesis of a compound can often be achieved through multiple methods .Molecular Structure Analysis
This involves understanding the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reaction (e.g., redox, substitution, addition) and the conditions under which it occurs are usually described .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Bicyclo[1.1.1]pentane Derivatives
This compound serves as a building block in the synthesis of bicyclo[1.1.1]pentane derivatives , which are of significant interest in medicinal chemistry due to their unique structural properties . These derivatives can mimic the biologically active motifs in pharmaceuticals, potentially leading to the development of new therapeutic agents.
Aromatic Ketone Synthesis
The pyridin-2-yl-methanone motif found in this compound is crucial for the synthesis of aromatic ketones . These ketones are important intermediates in pharmaceutical manufacturing, and the development of synthetic methods for these compounds is a key area of research.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit antimicrobial activity . This suggests potential applications in developing new antimicrobial agents that could be used to treat various bacterial infections.
Copper-Catalyzed Reactions
The compound is used in copper-catalyzed synthetic reactions to produce pyridin-2-yl-methanones from pyridin-2-yl-methanes . This process involves direct Csp3-H oxidation with water under mild conditions, showcasing the compound’s role in facilitating environmentally friendly chemical transformations.
Biological Probes
In the realm of biological studies, this compound and its derivatives can act as biological probes . These probes can help in understanding biological pathways and mechanisms, which is essential for the discovery of new drugs.
Antifungal Applications
Although some studies have shown limited antifungal activity, the potential for optimization exists, and thus, it could be used in the development of antifungal agents . This application is particularly relevant given the rising resistance to existing antifungal drugs.
Mechanism of Action
If the compound is biologically active, its mechanism of action describes how it affects a living organism at the molecular level.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20(2)14-9-17-10-15(19-14)23-12-6-8-21(11-12)16(22)13-5-3-4-7-18-13/h3-5,7,9-10,12H,6,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERAVPIAJCXWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


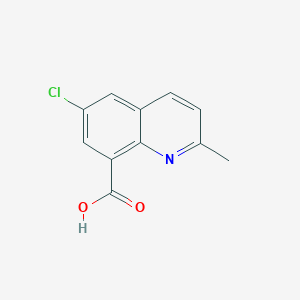

![4-acetyl-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2889668.png)

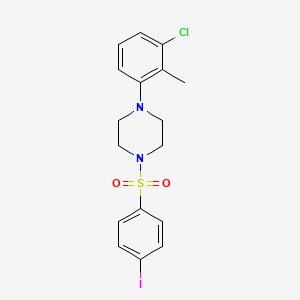
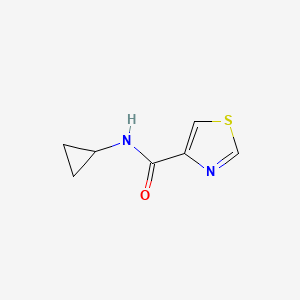
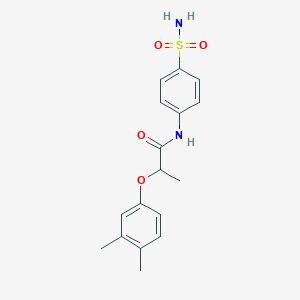
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide](/img/structure/B2889674.png)
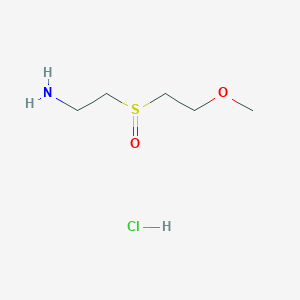
![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)
![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)
